![molecular formula C14H19BO4 B3093629 1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 1246560-24-6](/img/structure/B3093629.png)
1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
Overview
Description
“1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” is a chemical compound. It is a solid at room temperature . The compound has a molecular weight of 248.09 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (a cyclic group of carbon atoms) attached to an ethanone group (a carbonyl group with a methyl group) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a boron-containing group with methyl groups and an oxygen-containing ring) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 248.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Borylation of Alkylbenzenes
This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Coupling with Aryl Iodides
This compound can be used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Asymmetric Hydroboration of 1,3-Enynes
It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Synthesis of Novel Glutamate Transporter EAAT2 Activators
This compound can be used in the synthesis of novel glutamate transporter EAAT2 activators .
Preparation of Crizotinib Derivatives as SHIP2 Inhibitors
It can be used in the preparation of crizotinib derivatives as SHIP2 inhibitors .
Preparation of Modified C3 Betulinic Acid Derivatives
This compound can be used in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors .
Suzuki Coupling
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various biologically active compounds .
Mode of Action
Compounds with similar structures have been used in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds participate in the synthesis of various biologically active compounds, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
1-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9(16)11-7-6-10(8-12(11)17)15-18-13(2,3)14(4,5)19-15/h6-8,17H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILMKWXTPLJDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721408 | |
Record name | 1-[2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone | |
CAS RN |
1246560-24-6 | |
Record name | 1-[2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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